2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride
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Overview
Description
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13NS·HCl. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-(methylsulfanyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the hydrochloride group, yielding the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Free amine
Substitution: Alkylated or acylated amines
Scientific Research Applications
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methylsulfanyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Methylsulfanyl)phenyl]ethan-1-ol: Similar structure but with an alcohol group instead of an amine.
2-(Methylsulfanyl)ethan-1-amine: Lacks the phenyl ring, making it less complex.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains a piperidine ring, adding to its complexity
Uniqueness
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of a methylsulfanyl group and a phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H |
InChI Key |
BKWXYKUFZKNCIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CCN.Cl |
Origin of Product |
United States |
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